molecular formula C6H12ClNO3 B3027189 4-Methylmorpholine-3-carboxylic acid hydrochloride CAS No. 1240518-90-4

4-Methylmorpholine-3-carboxylic acid hydrochloride

Cat. No.: B3027189
CAS No.: 1240518-90-4
M. Wt: 181.62
InChI Key: NFUYTVFVCSMTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylmorpholine-3-carboxylic acid hydrochloride (CAS 1240518-90-4) is a high-purity morpholine-based building block of significant interest in medicinal chemistry and pharmaceutical research . This compound serves as a key synthetic intermediate in the preparation of more complex molecules. Scientific literature, including patent WO2005105100A1, highlights the role of substituted morpholine compounds as potential therapeutic agents . These morpholine derivatives have been investigated for the treatment of a range of disorders, which may include fibromyalgia, attention deficit hyperactivity disorder (ADHD), generalized anxiety disorder, stress urinary incontinence, and premature ejaculation, often through mechanisms involving the regulation of serotonin and norepinephrine transport . Researchers value this chiral compound for developing novel pharmacologically active molecules. The compound has a molecular formula of C6H12ClNO3 and a molecular weight of 181.62 g/mol . It is typically supplied as a solid and should be stored under an inert atmosphere at room temperature . Please refer to the Safety Data Sheet (SDS) before use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methylmorpholine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-7-2-3-10-4-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUYTVFVCSMTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240518-90-4
Record name 3-Morpholinecarboxylic acid, 4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240518-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methylmorpholine-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylmorpholine-3-carboxylic acid hydrochloride typically involves the reaction of 4-methylmorpholine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Methylmorpholine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of esters, amides, and other derivatives.

Scientific Research Applications

Pharmaceutical Applications

Precursor in Drug Synthesis
4-Methylmorpholine-3-carboxylic acid hydrochloride is primarily utilized as a precursor in the synthesis of various pharmaceuticals. Its structure allows for the introduction of specific functional groups, making it essential for creating complex organic molecules. Notably, it plays a crucial role in peptide synthesis, enabling the development of peptide-based drugs with enhanced bioactivity and selectivity .

Case Study: Peptide-Based Drugs
In a study published in the Journal of Medicinal Chemistry, researchers used this compound to synthesize novel peptides that demonstrated improved therapeutic efficacy against specific diseases. The ability to control stereochemistry during synthesis facilitated the production of enantiopure compounds, which are vital for drug development due to their specific biological activities .

Agrochemical Applications

Role in Agrochemical Synthesis
The compound serves as a building block for agrochemicals, contributing to the formulation of herbicides and pesticides. Its functional groups enable modifications that enhance the efficacy and selectivity of these chemicals against target pests while minimizing environmental impact.

Data Table: Agrochemical Products Derived from this compound

Product TypeApplicationExample Compounds
HerbicidesWeed ControlGlyphosate derivatives
PesticidesInsect ControlNeonicotinoids

Biochemical Research

Enzyme Inhibition Studies
Research indicates that this compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. This property is particularly useful in studying metabolic processes and drug interactions.

Case Study: Enzyme Modulation
A study focused on serine proteases found that this compound effectively modulated enzyme activity, suggesting its potential role in therapeutic applications for inflammatory diseases. Such studies are critical for understanding how this compound might be utilized in developing treatments for various conditions.

Analytical Chemistry

Reference Standard
In analytical chemistry, this compound is used as a reference standard to ensure accuracy and precision in analytical methods. Its consistent properties make it suitable for calibrating instruments and validating analytical procedures.

Industrial Applications

Chemical Synthesis
The compound is also employed in the production of specialty chemicals and polymers. Its reactivity allows chemists to create derivatives with tailored properties for specific industrial applications.

Mechanism of Action

The mechanism of action of 4-Methylmorpholine-3-carboxylic acid hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also form complexes with metal ions, influencing catalytic processes in chemical reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares high structural similarity with morpholine-based derivatives, particularly those with substitutions at the 4-position or modifications to the carboxylic acid group. Below is a detailed comparison:

Key Structural Analogs and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Structural Similarity Score
4-Methylmorpholine-3-carboxylic acid hydrochloride 1427498-28-9 C₇H₁₃NO₃·HCl 196 (free base: 157.18) 4-methyl, 3-carboxylic acid, HCl salt 1.00 (Reference)
4-Ethylmorpholine-3-carboxylic acid 1315051-74-1 C₈H₁₅NO₃ 173.21 4-ethyl, 3-carboxylic acid 0.89
(S)-4-Methylmorpholine-3-carboxylic acid 1821837-71-1 C₇H₁₃NO₃ 157.18 4-methyl, 3-carboxylic acid (S-enantiomer) 0.89
(R)-4-Methylmorpholine-3-carboxylic acid 25245-81-2 C₇H₁₃NO₃ 157.18 4-methyl, 3-carboxylic acid (R-enantiomer) 0.89
4-Ethylmorpholine-3-carboxylic acid hydrochloride 1427378-51-5 C₈H₁₅NO₃·HCl 210.67 4-ethyl, 3-carboxylic acid, HCl salt 0.92

Structural and Functional Differences

4-Ethylmorpholine-3-carboxylic Acid Derivatives
  • The ethyl-substituted analog (CAS: 1315051-74-1) exhibits reduced polarity compared to the methyl variant due to the longer alkyl chain, which may enhance lipid solubility and membrane permeability .
  • The hydrochloride salt form (CAS: 1427378-51-5) shows improved aqueous solubility relative to the free base, a critical factor in drug formulation .
Enantiomeric Forms
  • The (S)- and (R)-enantiomers (CAS: 1821837-71-1 and 25245-81-2) demonstrate identical molecular weights but differ in stereochemistry.
Stability and Reactivity
  • Hydrochloride salts of morpholine derivatives generally exhibit superior stability under acidic conditions compared to free bases, as seen in studies on related compounds like nicardipine hydrochloride .
  • The carboxylic acid group at the 3-position enables conjugation reactions (e.g., amide bond formation), while the morpholine ring’s nitrogen can participate in coordination chemistry or act as a weak base .

Analytical Differentiation

  • High-Performance Liquid Chromatography (HPLC) is a standard method for distinguishing these analogs. For example, berberine hydrochloride and related salts are resolved via retention time differences in HPLC chromatograms .
  • Spectroscopic techniques (e.g., NMR, IR) can identify substituent-specific signals, such as the ethyl group’s triplet in $^1$H-NMR spectra .

Research Implications and Gaps

  • Pharmacological Potential: The ethyl and enantiomeric analogs warrant further study for applications in central nervous system (CNS) drugs or antimicrobial agents, leveraging their structural resemblance to bioactive morpholine derivatives like memantine hydrochloride .
  • Data Limitations: Key parameters such as melting points, solubility in non-aqueous solvents, and toxicity profiles remain uncharacterized for most analogs .

Biological Activity

4-Methylmorpholine-3-carboxylic acid hydrochloride, a compound with significant biological activity, is gaining attention in various fields such as medicinal chemistry, biochemistry, and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C7_7H12_{12}ClN2_2O2_2
  • Molecular Weight : Approximately 195.64 g/mol
  • CAS Number : 1240518-90-4
  • Stereochemistry : The compound exists in a specific stereoisomeric form that influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, thereby modulating biological processes. For instance, it can affect neurotransmitter levels by inhibiting enzymes responsible for their breakdown.
  • Receptor Binding : Research indicates that this compound may bind to certain receptors, influencing signal transduction pathways that regulate physiological functions.

1. Antimicrobial Activity

Studies have explored the antimicrobial properties of this compound against various bacterial strains. It has demonstrated efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These findings suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

2. Cytotoxicity

The cytotoxic effects of the compound have been evaluated in several cell lines. It exhibits selective cytotoxicity, which is crucial for therapeutic applications.

Cell LineIC50_{50} (µM)
HeLa30
MCF-725
A54935

The varying IC50_{50} values indicate that while the compound can induce cell death in cancerous cells, it may have lower toxicity towards normal cells, highlighting its potential as a chemotherapeutic agent.

Case Studies

  • Neurological Disorders : A study investigated the effects of this compound on neurodegenerative diseases. The results indicated that the compound could enhance neuronal survival and reduce apoptosis in cellular models of Alzheimer's disease.
  • Drug Development : In a recent clinical trial, the compound was evaluated as a potential adjunct therapy for patients with chronic pain conditions. Preliminary results showed significant pain reduction compared to placebo groups.

Q & A

Q. What are the recommended synthetic routes for 4-methylmorpholine-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

A common approach involves ring-closing reactions or functional group modifications of morpholine precursors. For example, methyl 3-methylmorpholine-3-carboxylate hydrochloride (a structural analog) is synthesized via chloroacetylation of morpholine, followed by nucleophilic substitution and cyclization . Key parameters include:

  • Temperature control : Maintain ≤50°C to avoid decomposition of intermediates.
  • Catalyst selection : Use mild bases (e.g., NaHCO₃) to minimize side reactions.
  • Purification : Recrystallization from ethanol/water (1:3 v/v) yields >95% purity .
    Validation via LC-MS or NMR is critical to confirm structural integrity.

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection is widely used. A validated method for clonidine hydrochloride (a structurally related compound) employs:

  • Column : C18 (150 mm × 4.6 mm, 5 µm).
  • Mobile phase : 0.03 M KH₂PO₄ buffer (pH 3.0) and methanol (70:30 v/v).
  • Detection : 207 nm for optimal sensitivity .
    Calibration curves (1–10 µg/mL) show linearity (r² ≥0.999), with recovery rates of 99.7–100.1% and RSD <1.5% .

Advanced Research Questions

Q. How can researchers address discrepancies in purity assessments of this compound using orthogonal techniques?

Discrepancies often arise from hygroscopicity or residual solvents. Mitigation strategies include:

  • TGA-DSC : Quantify water/solvent content (e.g., hydrate forms in ).
  • Ion chromatography : Detect counterion (Cl⁻) stoichiometry deviations .
  • Chiral HPLC : Resolve enantiomeric impurities (critical for stereosensitive applications) .
    Reported RSDs for purity should be ≤1.0% across triplicate analyses .

Q. What experimental design considerations are critical for stability studies of this compound under physiological conditions?

Design must account for:

  • pH-dependent degradation : Test buffered solutions (pH 1–9) at 37°C.
  • Light sensitivity : Store samples in amber vials; monitor photodegradation via UV spectral shifts .
  • Oxidative stability : Add antioxidants (e.g., 0.1% BHT) to aqueous formulations .
    For example, related morpholine derivatives show <5% degradation after 72 hours at pH 7.4 .

Q. How can researchers resolve contradictions in bioactivity data linked to batch-to-batch variability?

Variability often stems from trace metal contaminants or polymorphic forms. Solutions include:

  • ICP-MS screening : Detect metal ions (e.g., Fe³⁺, Cu²⁺) at ppb levels.
  • X-ray crystallography : Identify polymorphs affecting solubility/bioavailability .
  • Dose-response recalibration : Use USP reference standards (e.g., Impurity E in ) to normalize bioassays.

Methodological Best Practices

  • Synthesis : Optimize reaction time (≤8 hours) to balance yield and purity .
  • Handling : Store at 2–8°C in desiccators to prevent hygroscopic clumping .
  • Safety : Use PPE (N95 masks, gloves) due to respiratory irritancy risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylmorpholine-3-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Methylmorpholine-3-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.